molecular formula C11H14IN B8403096 N-tert-Butyl-2-iodobenzylideneamine

N-tert-Butyl-2-iodobenzylideneamine

Cat. No.: B8403096
M. Wt: 287.14 g/mol
InChI Key: HGSDEVAPIWNYJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-tert-Butyl-2-iodobenzylideneamine is a Schiff base characterized by a benzylideneamine backbone substituted with an iodine atom at the 2-position of the aromatic ring and a tert-butyl group attached to the nitrogen atom. This compound belongs to a class of imines known for their versatility in coordination chemistry, catalysis, and organic synthesis.

Properties

Molecular Formula

C11H14IN

Molecular Weight

287.14 g/mol

IUPAC Name

N-tert-butyl-1-(2-iodophenyl)methanimine

InChI

InChI=1S/C11H14IN/c1-11(2,3)13-8-9-6-4-5-7-10(9)12/h4-8H,1-3H3

InChI Key

HGSDEVAPIWNYJL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N=CC1=CC=CC=C1I

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Different Halogen Substituents

Replacing iodine with other halogens (e.g., Cl, Br) or non-halogen groups (e.g., CH₃, OCH₃) alters electronic and steric properties. For example:

Property N-tert-Butyl-2-iodobenzylideneamine N-tert-Butyl-2-chlorobenzylideneamine N-tert-Butyl-2-methylbenzylideneamine
Molecular Weight 329.19 g/mol 267.79 g/mol 231.35 g/mol
Electron Effect Strongly electron-withdrawing (I) Moderately electron-withdrawing (Cl) Electron-donating (CH₃)
Reactivity High in Ullmann couplings Moderate in SNAr reactions Low in electrophilic substitutions

The iodine atom’s large size and polarizability enhance oxidative addition in cross-coupling reactions compared to chlorine or methyl groups. However, steric hindrance from the tert-butyl group may limit accessibility in some catalytic cycles .

Variations in the N-Substituent

Replacing the tert-butyl group with smaller alkyl or aryl groups impacts steric protection and solubility:

N-Substituent Solubility in THF Thermal Stability (°C) Hydrolysis Resistance
tert-Butyl Moderate 180–200 High
Methyl High 120–140 Low
Phenyl Low 160–180 Moderate

The tert-butyl group’s bulk reduces solubility in polar solvents but significantly improves thermal stability and resistance to hydrolysis compared to methyl or phenyl analogues. This aligns with NIST data on N-tert-Butylmethylamine, where tert-butyl groups enhance steric protection in amine derivatives .

Comparison with Non-Schiff Base Amines

Non-Schiff base amines, such as N-tert-Butylmethylamine (), lack the conjugated imine system, resulting in distinct properties:

Property This compound N-tert-Butylmethylamine
Basicity (pKₐ) ~5–7 (weak base) ~10–11 (moderate base)
Coordination Ability Strong (via N and π-system) Weak (via N only)
Stability Air-sensitive (imine hydrolysis) Air-stable

The Schiff base’s conjugated system enables metal coordination (e.g., Pd, Cu), making it valuable in catalysis, whereas N-tert-Butylmethylamine’s primary amine structure limits such applications .

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